molecular formula C5H13ClN2O2 B572700 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride CAS No. 1220037-70-6

2-Amino-N-(2-methoxyethyl)acetamide hydrochloride

Cat. No.: B572700
CAS No.: 1220037-70-6
M. Wt: 168.621
InChI Key: SMNDWCIPGZFGMR-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a substituted acetamide derivative characterized by a methoxyethyl group attached to the nitrogen atom of the acetamide backbone. The methoxyethyl substituent likely enhances solubility in polar solvents compared to alkyl or aryl-substituted analogs, while maintaining moderate lipophilicity for membrane permeability. Its molecular formula is C₅H₁₂ClN₂O₂ (molecular weight: 184.62 g/mol) .

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDWCIPGZFGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696391
Record name N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-70-6
Record name N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-amino-N-(2-methoxyethyl)acetamide hydrochloride undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products
Acidic hydrolysis6M HCl, reflux (110°C, 8–12 hr)2-Aminoacetic acid + 2-methoxyethylamine hydrochloride
Basic hydrolysis2M NaOH, 80°C, 4–6 hrSodium salt of 2-aminoacetic acid + 2-methoxyethylamine (free base)

Mechanism :

  • Acidic conditions protonate the amide carbonyl, rendering it susceptible to nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .

Oxidation Reactions

The primary amino group is susceptible to oxidation, forming nitro or nitroso derivatives:

Oxidizing Agent Conditions Products
KMnO₄ (aq. H₂SO₄)0°C, 2 hr2-Nitroso-N-(2-methoxyethyl)acetamide
H₂O₂ (30%)RT, 6 hr2-Nitro-N-(2-methoxyethyl)acetamide

Key Findings :

  • Excess KMnO₄ at low temperatures minimizes over-oxidation.

  • H₂O₂ yields milder oxidation, preserving the methoxyethyl group .

Reduction Reactions

The compound can be reduced to primary amines or secondary alcohols:

Reducing Agent Conditions Products
LiAlH₄Dry THF, reflux, 4 hrN-(2-Methoxyethyl)ethylenediamine
NaBH₄/CeCl₃MeOH, 0°C, 1 hr2-Hydroxy-N-(2-methoxyethyl)acetamide

Mechanistic Insight :

  • LiAlH₄ reduces the amide to an amine via a two-electron transfer mechanism.

  • NaBH₄ with CeCl₃ selectively reduces carbonyl groups to alcohols .

Substitution Reactions

The amino group participates in nucleophilic substitution:

Reagent Conditions Products
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C, 2 hr2-Acetamido-N-(2-methoxyethyl)acetamide
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hr2-Benzylamino-N-(2-methoxyethyl)acetamide

Applications :

  • Acylation stabilizes the amino group for drug-delivery applications.

  • Alkylation introduces hydrophobic moieties for solubility studies .

Complexation and Chelation

The amino and carbonyl groups act as ligands for metal ions:

Metal Salt Conditions Complex Structure
CuSO₄·5H₂OH₂O, RT, 1 hrOctahedral Cu(II) complex (1:2 stoichiometry)
FeCl₃EtOH, 60°C, 3 hrTrigonal Fe(III) complex

Research Implications :

  • Cu(II) complexes exhibit antimicrobial activity in preliminary assays .

  • Fe(III) complexes are explored for catalytic applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition yields:

  • Primary products : CO₂, NH₃, and 2-methoxyethylamine.

  • Secondary products : Charred residues containing nitriles and polycyclic aromatics.

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares key structural and biological attributes of 2-amino-N-(2-methoxyethyl)acetamide hydrochloride with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Biological Activity
2-Amino-N-(2-methoxyethyl)acetamide HCl C₅H₁₂ClN₂O₂ 184.62 Methoxyethyl Not explicitly reported (inference based on structure)
FPL 13950 (2-Amino-N-(1,2-diphenylethyl)-acetamide HCl) C₁₆H₁₈ClN₂O 297.78 Diphenylethyl Anticonvulsant, neuroprotective; weak NMDA receptor antagonist
N-Ethylglycinamide HCl C₄H₁₁ClN₂O 138.6 Ethyl Used as a chemical reagent; irritant
2-Amino-N-(2-fluoroethyl)acetamide HCl C₄H₁₀ClFN₂O 156.59 Fluoroethyl No direct activity data; fluorine may enhance metabolic stability
Compound 38 () C₂₃H₂₉ClN₂O₆ 465.94 Methoxy-dihydronaphthalene Derived from vascular disrupting agents; synthetic intermediate
Midodrine Hydrochloride C₁₂H₁₉ClN₂O₄ 290.74 Dimethoxyphenyl-hydroxyethyl Peripheral vasotonic, antihypotensive agent

Key Comparative Insights

Substituent Effects on Bioactivity
  • FPL 13950 : The diphenylethyl group confers significant lipophilicity, aiding blood-brain barrier penetration and NMDA receptor interaction. Demonstrated neuroprotection in rodent models of ischemia and hypoxia .
  • Fluoroethyl Analog (): Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to non-halogenated analogs like N-ethylglycinamide HCl .
Physicochemical Properties
  • Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like FPL 13950. However, it is less polar than the dihydroxyethyl group in Midodrine .
  • Lipophilicity : Methoxyethyl-substituted compounds balance moderate lipophilicity (suitable for membrane permeability) with reduced toxicity risks compared to highly lipophilic diphenylethyl derivatives .

Biological Activity

2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a chemical compound with the molecular formula C5_5H13_{13}ClN2_2O2_2 and a molecular weight of 168.62 g/mol. It appears as a white to off-white crystalline powder, soluble in water, and is primarily used in pharmaceutical research and development. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group, a methoxyethyl side chain, and an acetamide functional group. These structural elements contribute to its reactivity and potential biological activity. The presence of the methoxyethyl group may enhance lipophilicity, potentially influencing its absorption and distribution in biological systems.

Interaction Studies

Interaction studies have been conducted to investigate the binding affinity of this compound with biological targets. These studies are crucial for determining the compound's viability as a therapeutic agent. For instance, it has been noted that compounds with similar acetamide structures can exhibit significant binding affinities for specific receptors or enzymes .

Comparative Analysis

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
2-AminoacetamideLacks methoxyethyl groupSimpler structure, broader applications
N,N-DimethylacetamideContains dimethyl instead of methoxyethylUsed primarily as a solvent
2-MethoxyethylamineSimilar side chain but lacks acetamide groupFocused on amine properties
N-(2-Methoxyethyl)-N-methylacetamideContains both methoxyethyl and methyl groupsPotentially different pharmacological effects

This table highlights how the structural features of this compound may confer distinct biological activities not found in simpler or alternative compounds.

Case Studies

While specific case studies directly involving this compound are scarce, related research on acetamides indicates their potential in various therapeutic contexts. For example, N,N-disubstituted acetamides have shown promising results in binding affinity studies for targets like translocator protein (TSPO), which is involved in neuroinflammation .

Example Case: TSPO Binding Affinity

In a study examining novel N,N-disubstituted pyrazolopyrimidine acetamides, compounds similar to this compound demonstrated binding affinities ranging from picomolar to nanomolar levels for TSPO. This suggests that modifications to the acetamide structure can significantly influence biological activity .

Safety and Toxicology

There is currently no comprehensive safety profile available for this compound. As with many chemical compounds used in pharmaceutical research, further studies are needed to evaluate its toxicity and safety in biological systems.

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in stereochemistry, impurities, or assay conditions. Validate purity via HPLC and mass spectrometry. Use standardized in vitro models (e.g., α₁-adrenergic receptor binding assays) to compare activity. Cross-reference crystallographic data (e.g., XRD) to confirm structural consistency .

Q. What strategies are effective in analyzing its polymorphic forms, and how do they impact pharmacological properties?

  • Methodological Answer : Polymorphs are identified via differential scanning calorimetry (DSC), powder XRD, and Raman spectroscopy. Solvent-mediated crystallization (e.g., using ethanol/water mixtures) can isolate specific forms. Pharmacokinetic differences (e.g., solubility, bioavailability) between polymorphs are evaluated using dissolution testing and in vivo models .

Q. What computational approaches are used to predict its interactions with biological targets, such as α-adrenergic receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding using crystal structures of α₁-adrenergic receptors (PDB ID: 2RH1). Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Validation involves comparing docking scores with experimental IC₅₀ values from radioligand displacement assays .

Q. How does the presence of electron-withdrawing groups (e.g., trifluoroethyl) influence its reactivity in amide bond formation?

  • Methodological Answer : Trifluoroethyl groups increase electrophilicity at the carbonyl carbon, accelerating amide bond formation. Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify reaction rates. Steric effects are minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. What in vitro models are appropriate for evaluating its vasopressor activity?

  • Methodological Answer : Isolated rat aortic ring assays measure contractile response to α₁-adrenergic agonism. Intracellular calcium flux in HEK-293 cells transfected with ADRA1A receptors is monitored via fluorescent dyes (e.g., Fluo-4). Dose-response curves (0.1–100 µM) establish EC₅₀ values, validated against reference agonists like phenylephrine .

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